molecular formula C11H17NO B2443546 {2-[(Propan-2-yloxy)methyl]phenyl}methanamine CAS No. 28837-93-6

{2-[(Propan-2-yloxy)methyl]phenyl}methanamine

Cat. No.: B2443546
CAS No.: 28837-93-6
M. Wt: 179.263
InChI Key: RCGPYNYIKTWLFA-UHFFFAOYSA-N
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Description

{2-[(Propan-2-yloxy)methyl]phenyl}methanamine is an organic compound with the molecular formula C11H17NO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a propan-2-yloxy group at the ortho position

Properties

IUPAC Name

[2-(propan-2-yloxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGPYNYIKTWLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Propan-2-yloxy)methyl]phenyl}methanamine typically involves the reaction of 2-(propan-2-yloxy)benzyl chloride with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is generally performed in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

{2-[(Propan-2-yloxy)methyl]phenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

{2-[(Propan-2-yloxy)methyl]phenyl}methanamine serves as a versatile building block in organic synthesis. It can participate in various reactions to form more complex molecules, making it valuable for chemists aiming to develop new compounds for pharmaceuticals or materials science.

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme interactions and protein modifications. Its structural features allow it to interact with specific biological targets, providing insights into mechanisms of action relevant to drug development.

Pharmaceutical Development

Research indicates that this compound exhibits notable biological activities, including potential antimicrobial and antiviral properties. Preliminary studies suggest that it may interact with various receptors or enzymes, indicating pathways for therapeutic effects such as anti-inflammatory or analgesic activities .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of structurally similar compounds, derivatives of this compound were tested against human cancer cell lines (HCT-116 and MCF-7). The results showed significant antiproliferative activity with IC₅₀ values ranging from 1.9 to 7.52 µg/mL, suggesting that modifications to the phenyl ring can enhance biological efficacy .

Case Study 2: Mechanism Exploration

Research investigating the mechanism of action of this compound revealed its ability to modulate specific enzyme activities linked to metabolic pathways. This property positions the compound as a candidate for further exploration in metabolic disease treatments.

Mechanism of Action

The mechanism of action of {2-[(Propan-2-yloxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanamine: The parent compound without the propan-2-yloxy substitution.

    2-Phenylpropylamine: A similar compound with a different substitution pattern on the phenyl ring.

    Phenylacetone: Another related compound with a different functional group.

Uniqueness

{2-[(Propan-2-yloxy)methyl]phenyl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

The compound {2-[(Propan-2-yloxy)methyl]phenyl}methanamine, also known as 1-{3-[(propan-2-yloxy)methyl]phenyl}methanamine hydrochloride, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

  • Molecular Formula : C13H19ClN2O
  • Molecular Weight : Approximately 248.76 g/mol
  • Solubility : Exists as a hydrochloride salt, enhancing solubility in aqueous solutions.
  • Purity : Typically around 95%, suitable for research applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties : Potential inhibition of microbial growth, particularly against Gram-positive bacteria.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways through receptor binding.
  • Analgesic Activities : Possible effects on pain pathways, indicating therapeutic potential in pain management.

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacteria, including multidrug-resistant strains.
Anti-inflammatoryPotential to reduce inflammation through interaction with specific receptors.
AnalgesicMay influence pain pathways, suggesting use in pain relief therapies.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that 1-{3-[(propan-2-yloxy)methyl]phenyl}methanamine hydrochloride showed significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibited bacterial growth at low micromolar concentrations, indicating its potential as a lead compound for new antibacterial agents .
  • Anti-inflammatory Potential :
    • Research has indicated that the compound may modulate inflammatory responses by binding to specific receptors involved in the inflammatory cascade. In vitro studies showed a reduction in pro-inflammatory cytokines upon treatment with the compound.
  • Analgesic Properties :
    • Preliminary investigations into the analgesic properties revealed that the compound could interact with pain receptors, leading to a reduction in pain perception in animal models. These findings suggest its viability as a candidate for developing new analgesics .

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the efficacy and safety profile in live animal models.
  • Mechanistic Studies : To clarify the specific pathways and molecular interactions involved in its biological activities.
  • Therapeutic Applications : Exploration of its potential use in treating infections, inflammation-related disorders, and pain management.

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